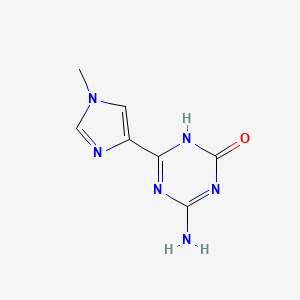
(2-Fluoroethyl)(methyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoroethyl)(methyl)propylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound, specifically, has a fluoroethyl group, a methyl group, and a propyl group attached to the nitrogen atom, making it a secondary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroethyl)(methyl)propylamine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 2-fluoroethylamine with methylpropylamine under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the fluoroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoroethyl)(methyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
(2-Fluoroethyl)(methyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoroethyl)(methyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylpropylamine: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.
Fluoroethylamine: Contains only the fluoroethyl group, resulting in different chemical and biological properties.
Ethylmethylamine: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Uniqueness
(2-Fluoroethyl)(methyl)propylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14FN |
|---|---|
Peso molecular |
119.18 g/mol |
Nombre IUPAC |
N-(2-fluoroethyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H14FN/c1-3-5-8(2)6-4-7/h3-6H2,1-2H3 |
Clave InChI |
WIJHKPIBAVVEKI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


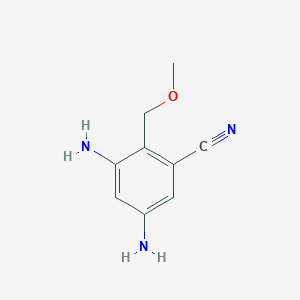
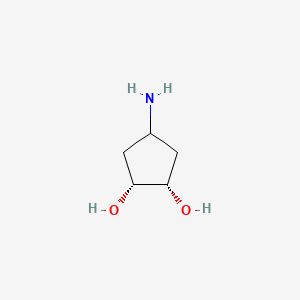

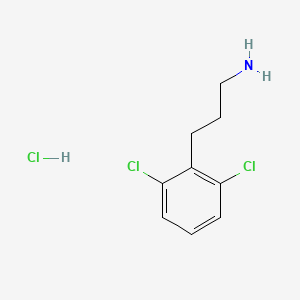

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
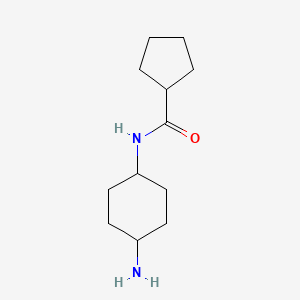
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
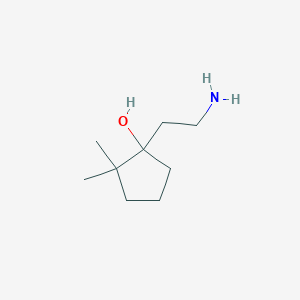
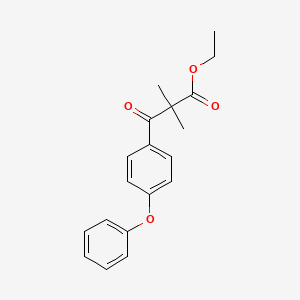
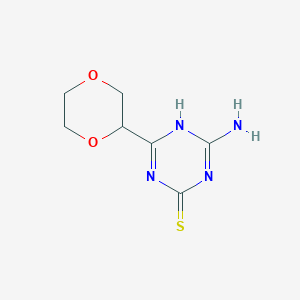
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
